molecular formula C9H8N4O2S B361849 (E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide CAS No. 19387-69-0

(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide

Cat. No.: B361849
CAS No.: 19387-69-0
M. Wt: 236.25g/mol
InChI Key: GSSZBJFIPRDSOF-UHFFFAOYSA-N
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Description

(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide is a synthetic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a thiazolidinone ring, which is a common structural motif in medicinal chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .

Biochemical Pathways

Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis infection, glucose metabolism, malaria infection, cholinesterase activity, and more .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound, affecting how much of the compound reaches its target and how long it stays in the body .

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects can be expected to be wide-ranging, depending on the specific target and pathway involved . These effects can include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, inhibition of enzymes, and more .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide typically involves the condensation of isonicotinohydrazide with a thiazolidinone derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Hydrazones: Compounds with a hydrazone functional group.

Uniqueness

(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide is unique due to its specific combination of a thiazolidinone ring and a hydrazone moiety. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)amino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c14-8(6-1-3-10-4-2-6)13-12-7-5-16-9(15)11-7/h1-4H,5H2,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSZBJFIPRDSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=O)C2=CC=NC=C2)NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\NC(=O)C2=CC=NC=C2)/NC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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